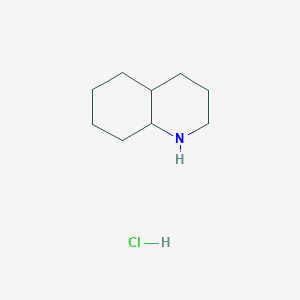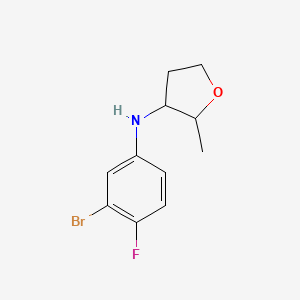![molecular formula C9H16N2O2S B13254352 2-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propane-1,3-diol](/img/structure/B13254352.png)
2-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propane-1,3-diol is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propane-1,3-diol typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-methyl-1,3-thiazole-5-carbaldehyde with 2-amino-2-methyl-1,3-propanediol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
2-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propane-1,3-diol is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with an amino alcohol moiety makes it a versatile compound for various applications .
Properties
Molecular Formula |
C9H16N2O2S |
|---|---|
Molecular Weight |
216.30 g/mol |
IUPAC Name |
2-methyl-2-[(4-methyl-1,3-thiazol-5-yl)methylamino]propane-1,3-diol |
InChI |
InChI=1S/C9H16N2O2S/c1-7-8(14-6-10-7)3-11-9(2,4-12)5-13/h6,11-13H,3-5H2,1-2H3 |
InChI Key |
QWBXBSRUYXCQJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)CNC(C)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13254276.png)


![{1-[Amino(phenyl)methyl]cyclohexyl}methanol](/img/structure/B13254289.png)

![tert-Butyl N-{[1-(3-formylpiperidine-1-carbonyl)cyclopropyl]methyl}carbamate](/img/structure/B13254303.png)



![3-[(Phenylthio)methyl]piperidine](/img/structure/B13254329.png)

![2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13254333.png)
![3-{[(Tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13254335.png)

